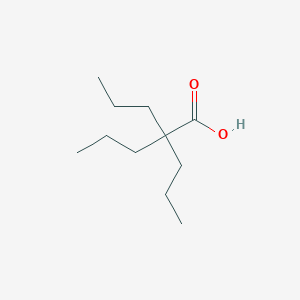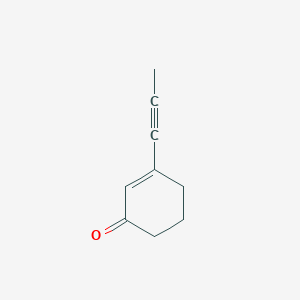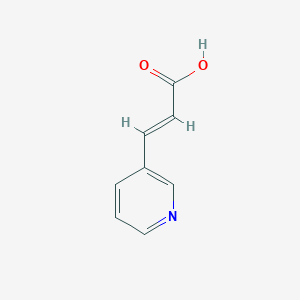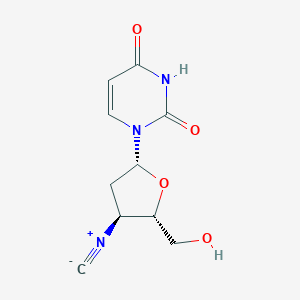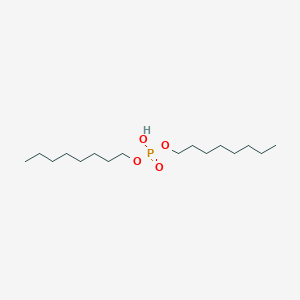
3-Ethyl-2-(4-hydroxyphenyl)-1-methyl-1H-inden-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It’s a small molecule with a chemical formula of C15H14N2O2 .
Synthesis Analysis
The synthesis of such compounds often involves various classes of two-component and multi-component organic reactions . Orthoesters, which are esters of orthoacids, are often used as valuable and efficient substrates in these reactions .Molecular Structure Analysis
Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The molecular structure of this compound is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The chemistry of 3-acetyl-4-hydroxyquinolin-2(1H)-ones has attracted increased attention in both synthetic organic and medicinal chemistry . This account summarizes the results from the literature focusing on synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-ones as well as their reactions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Coronafacic Acid : The compound was utilized in the synthesis of (±)-coronafacic acid, demonstrating its role in complex chemical transformations. This process involved a series of reactions including Wessely oxidation and intramolecular Diels–Alder reactions, highlighting its utility in organic synthesis (Yates et al., 1993).
Biotransformations by Enzymes : The compound, or closely related analogs, has been shown to undergo biotransformations catalyzed by enzymes like 4-Ethylphenol Methylenehydroxylase from Pseudomonas putida. This suggests its potential application in biocatalysis and enzymatic reactions (Hopper & Cottrell, 2003).
Molecular Structure Studies : It has been used in studies focusing on the crystal and molecular structures of certain compounds, aiding in the understanding of chemical properties and interactions (Kaur et al., 2012).
Synthesis of Pharmaceutical Compounds : The compound has been used as a starting material in the synthesis of novel pharmaceutical compounds, indicating its significance in medicinal chemistry (郭瓊文, 2006).
Biological Activities
Antibacterial and Antifungal Properties : A derivative of the compound was evaluated for its antibacterial, antifungal, and antioxidant activities, indicating potential therapeutic applications (Koparır et al., 2013).
Dopamine Receptor Ligands : The compound has been used in the synthesis of derivatives that act as dopamine receptors ligands, suggesting its role in neuropharmacology (Claudi et al., 1996).
Optical and Nonlinear Properties : Its derivatives have been studied for their optical nonlinear properties, which could have implications in materials science and optics (Abdullmajed et al., 2021).
Applications in Organic Chemistry
Synthesis of Coumarin and Chromene Derivatives : Its structural analogs were used in the synthesis of coumarin and chromene derivatives, showcasing its versatility in organic synthesis (Velikorodov & Imasheva, 2008).
Cyclization Reactions : The compound's analogs were involved in cyclization reactions to yield quinolin-8-ols and tetrahydroquinolin-8-ols, demonstrating its utility in creating complex heterocyclic structures (Uchiyama et al., 1998).
Antimitotic Agents : Derivatives of this compound have been investigated as antimitotic agents, highlighting its potential in cancer research (Temple & Rener, 1992).
Antimicrobial and Antiradical Activity : It has been used in synthesizing compounds with antimicrobial and antiradical activities, indicating its role in the development of new therapeutic agents (Čižmáriková et al., 2020).
Tautomerism Studies : Analogs of this compound have been used in studies of tautomerism, aiding in the understanding of this chemical phenomenon (Sridharan et al., 2004).
Synthesis of Bridged 3-Benzazepine Derivatives : It has been utilized in the synthesis of bridged 3-benzazepine derivatives, showing its application in creating conformationally restricted dopamine analogues (Gentles et al., 1991).
Synthesis of Cyclic Peroxides : Derivatives were used in the synthesis of cyclic peroxides, demonstrating their utility in creating complex organic molecules (Qian et al., 1992).
Propiedades
Número CAS |
24643-97-8 |
|---|---|
Nombre del producto |
3-Ethyl-2-(4-hydroxyphenyl)-1-methyl-1H-inden-6-ol |
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol |
InChI |
InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,19-20H,3H2,1-2H3 |
Clave InChI |
BBOUFHMHCBZYJJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
SMILES canónico |
CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O |
Otros números CAS |
115217-02-2 |
Sinónimos |
Indenestrol A; Indenoestrol A; (RS)-Indenestrol A; (±)-Indenestrol A; 3-Ethyl-2-(p-hydroxyphenyl)-1-methyl-inden-6-ol; 3-eEhyl-2-(4-hydroxyphenyl)-1-methyl-1H-inden-6-ol; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B48592.png)
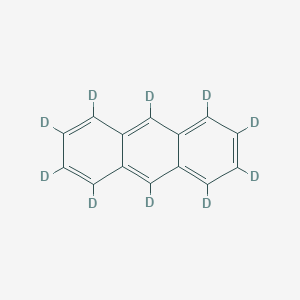
![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)

